Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)
Brand Name: Vulcanchem
CAS No.: 186366-28-9
VCID: VC20910496
InChI: InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7?,8-,9-/m1/s1
SMILES: CC1(C2CCC(C1C2)C=O)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)

CAS No.: 186366-28-9

Cat. No.: VC20910496

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) - 186366-28-9

Specification

CAS No. 186366-28-9
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,5R)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde
Standard InChI InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7?,8-,9-/m1/s1
Standard InChI Key OOCLVMCVOWKECB-CFCGPWAMSA-N
Isomeric SMILES CC1([C@@H]2CCC([C@H]1C2)C=O)C
SMILES CC1(C2CCC(C1C2)C=O)C
Canonical SMILES CC1(C2CCC(C1C2)C=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator